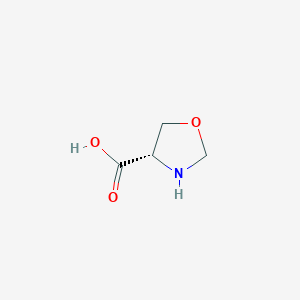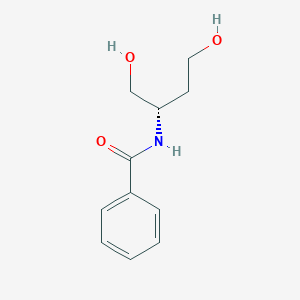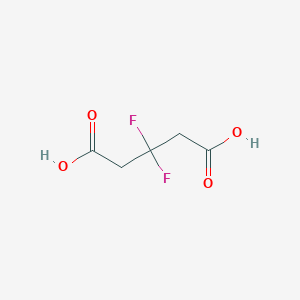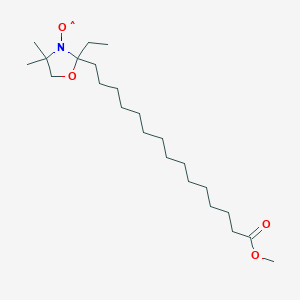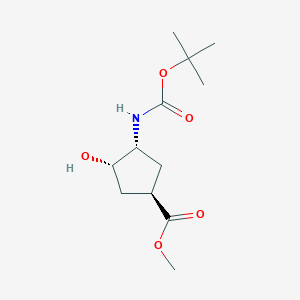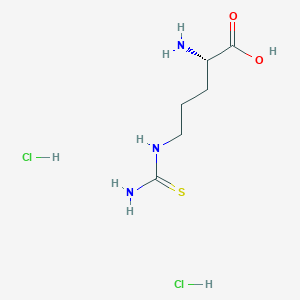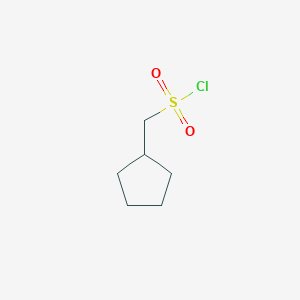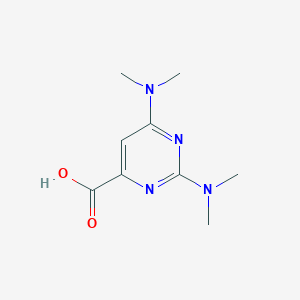
Heptafluorobutanoyl bromide
Vue d'ensemble
Description
Heptafluorobutanoyl bromide is a chemical compound with the molecular formula C4BrF7O . It is a type of perfluorocarbon, which are compounds consisting of carbon and fluorine atoms. Perfluorocarbons are known for their high oxygen dissolving capacity, hydrophobic and lipophobic character, and extreme inertness .
Molecular Structure Analysis
The molecular structure of Heptafluorobutanoyl bromide is determined by its molecular formula, C4BrF7O . The exact spatial arrangement of these atoms would depend on the specific bonds and angles between the atoms, which can be visualized using molecular modeling software .Chemical Reactions Analysis
Heptafluorobutanoyl bromide, as an alkyl halide, can undergo both substitution and elimination reactions . The specific reactions would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of Heptafluorobutanoyl bromide would be determined by its molecular structure . These properties could include its melting point, boiling point, density, and solubility, among others.Applications De Recherche Scientifique
Application in Gas Chromatography - Mass Spectrometry Analysis
- Summary of Application: Heptafluorobutanoyl bromide is used as a derivatization reagent for gas chromatography - mass spectrometry analysis of the stereoisomer content of synthetic peptides . It is a GC derivatizing agent used to prepare volatile derivatives of amino acids and other biologically active compounds .
Application in α-Bromination Reaction on Acetophenone Derivatives
- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application in Quantum Information Transmission
- Summary of Application: Heptafluorobutanoyl bromide is used in the study of electron spin to transmit quantum information . The spin of the electron is nature’s perfect quantum bit, capable of extending the range of information storage beyond “one” or “zero.” Exploiting the electron’s spin degree of freedom (possible spin states) is a central goal of quantum information science .
- Methods of Application: The specific methods of application are not detailed in the source. However, the research involves the use of magnon wave packets—collective excitations of electron spin—to transport quantum information over substantial distances in a class of materials known as antiferromagnets .
- Results or Outcomes: The research has shown that magnon wave packets in the antiferromagnet CrSBr (chromium sulfide bromide) propagate faster and over longer distances than the existing models would predict .
Orientations Futures
The future directions for research on Heptafluorobutanoyl bromide could involve its potential applications in various fields. For example, perfluorocarbons have been studied for their potential use in oxygen delivery . Additionally, wide-bandgap perovskite solar cells, which can be made using halide perovskites, have been highlighted as an area of future research .
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYLUIOQPJDGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379261 | |
| Record name | heptafluorobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutanoyl bromide | |
CAS RN |
375-13-3 | |
| Record name | heptafluorobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)
